molecular formula C12H19N3O2 B2492495 tert-Butyl 3-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate CAS No. 1286754-24-2

tert-Butyl 3-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

Cat. No.: B2492495
CAS No.: 1286754-24-2
M. Wt: 237.303
InChI Key: PIUWJJZSRAHOTQ-UHFFFAOYSA-N
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Description

tert-Butyl 3-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is a bicyclic heterocyclic compound featuring a dihydroimidazo[1,2-a]pyrazine core substituted with a methyl group at position 3 and a tert-butoxycarbonyl (BOC) protecting group at position 7. This compound serves as a key intermediate in medicinal chemistry, particularly for antimalarial drug development, due to its structural versatility for further derivatization .

Properties

IUPAC Name

tert-butyl 3-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-9-7-13-10-8-14(5-6-15(9)10)11(16)17-12(2,3)4/h7H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUWJJZSRAHOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286754-24-2
Record name tert-butyl 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted pyrazine with a suitable imidazole derivative in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from 80°C to 120°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-Butyl 3-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Substituent-Driven Structural and Functional Differences

The tert-butyl carboxylate backbone is common among analogs, but substituents at position 3 significantly influence properties:

Compound Name Substituent (Position 3) Molecular Weight Key Properties/Applications Reference(s)
tert-Butyl 3-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate Methyl -† Antimalarial intermediate; methyl group enhances steric stability and modulates reactivity .
tert-Butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate Bromo 302.17 Halogen substituent enables cross-coupling reactions; used in bioactive molecule synthesis .
tert-Butyl 3-iodo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate Iodo 349.17 Larger halogen atom increases molecular weight; sensitive to light/inert storage .
tert-Butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate Hydroxymethyl 253.30 Polar group improves solubility; refrigerated storage required .

Key Observations :

  • Halogenated Derivatives : Bromo and iodo analogs (e.g., ) are pivotal in Suzuki-Miyaura couplings, enabling the introduction of aryl/heteroaryl groups for drug discovery. Bromo-substituted variants show higher synthetic utility due to balanced reactivity and stability .
  • Hydroxymethyl Derivative : The hydroxymethyl group enhances aqueous solubility, making it advantageous for in vivo studies, though it necessitates stringent storage conditions (2–8°C) .

Biological Activity

tert-Butyl 3-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is a synthetic organic compound characterized by its unique imidazo[1,2-a]pyrazine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C12_{12}H19_{19}N3_3O2_2
  • Molecular Weight : Approximately 237.30 g/mol
  • SMILES Notation : CC1=CN=C2N1CCN(C2)C(=O)OC(C)(C)C

Biological Activity

Research indicates that compounds with imidazo[1,2-a]pyrazine structures often exhibit significant biological activities. The biological activities of this compound include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Anticancer Potential : The structural features of the compound may enhance its interaction with biological targets such as enzymes or receptors involved in cancer pathways, indicating potential anticancer activity.
  • Enzyme Inhibition : There is evidence suggesting that this compound may act as an inhibitor of certain enzymes, which could be relevant for therapeutic strategies targeting metabolic diseases.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. Common approaches include:

  • Condensation Reactions : Utilizing appropriate starting materials to form the imidazo[1,2-a]pyrazine framework through condensation reactions.
  • Functional Group Modifications : Modifying existing compounds to introduce the tert-butyl and methyl groups essential for biological activity.

Case Studies

Several studies have focused on the biological activity of similar compounds within the imidazo[1,2-a]pyrazine family. Below are summarized findings from relevant research:

StudyCompoundBiological ActivityFindings
Tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylateAntimicrobialShowed activity against Gram-positive bacteria with MIC values indicating potential as a lead compound for antibiotic development.
Tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylateAnticancerDemonstrated cytotoxic effects on cancer cell lines; further studies are needed to elucidate mechanisms of action.
Tert-butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylateEnzyme InhibitionInhibited specific metabolic enzymes in vitro, suggesting potential for metabolic disorder treatments.

Interaction Studies

Interaction studies involving this compound typically focus on its binding affinity with biological targets. Techniques employed in these studies include:

  • Surface Plasmon Resonance (SPR) : To measure binding kinetics and affinities.
  • Isothermal Titration Calorimetry (ITC) : To assess thermodynamic parameters of binding interactions.

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